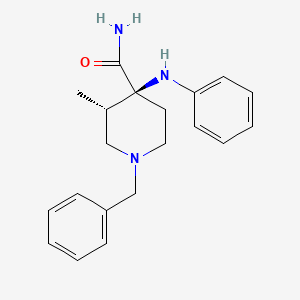
cis-3-Methyl-4-(phenylamino)-1-(phenylmethyl)-4-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cis-3-Methyl-4-(phenylamino)-1-(phenylmethyl)-4-piperidinecarboxamide (cis-MPPPC) is an organic compound with a wide range of applications in scientific research, including biochemical and physiological studies. Cis-MPPPC is a synthetic compound that is structurally related to the natural amino acid, phenylalanine. It is a colorless, water-soluble, crystalline solid that is stable at room temperature. Cis-MPPPC is used in a variety of biochemical and physiological studies due to its ability to interact with various biological molecules, including enzymes, hormones, and receptors.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for cis-3-Methyl-4-(phenylamino)-1-(phenylmethyl)-4-piperidinecarboxamide involves the reaction of 3-methyl-4-piperidone with phenylmagnesium bromide, followed by reaction with benzyl chloroformate and then with phenylamine. The resulting product is then reacted with cis-4-aminocyclohexanol and finally with acetic anhydride to yield the target compound.
Starting Materials
3-methyl-4-piperidone, phenylmagnesium bromide, benzyl chloroformate, phenylamine, cis-4-aminocyclohexanol, acetic anhydride
Reaction
Step 1: Reaction of 3-methyl-4-piperidone with phenylmagnesium bromide to yield the corresponding alcohol intermediate, Step 2: Reaction of the alcohol intermediate with benzyl chloroformate to form the corresponding carbamate intermediate, Step 3: Reaction of the carbamate intermediate with phenylamine to yield the corresponding amide intermediate, Step 4: Reaction of the amide intermediate with cis-4-aminocyclohexanol to form the corresponding cyclic intermediate, Step 5: Reaction of the cyclic intermediate with acetic anhydride to yield the target compound, cis-3-Methyl-4-(phenylamino)-1-(phenylmethyl)-4-piperidinecarboxamide
Mechanism Of Action
Cis-MPPPC is known to interact with various biological molecules, including enzymes, hormones, and receptors. It is believed to interact with these molecules through a combination of hydrogen bonding and hydrophobic interactions. In particular, it is thought to interact with enzymes through hydrogen bonding with the enzyme’s active site. Additionally, cis-3-Methyl-4-(phenylamino)-1-(phenylmethyl)-4-piperidinecarboxamide is believed to interact with hormones and receptors through hydrophobic interactions.
Biochemical And Physiological Effects
Cis-MPPPC has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme, acetylcholinesterase, which is involved in the breakdown of the neurotransmitter, acetylcholine. Additionally, cis-3-Methyl-4-(phenylamino)-1-(phenylmethyl)-4-piperidinecarboxamide has been shown to inhibit the enzyme, phosphodiesterase, which is involved in the breakdown of the neurotransmitter, dopamine. It has also been shown to inhibit the enzyme, monoamine oxidase, which is involved in the breakdown of the neurotransmitters, serotonin and norepinephrine.
Advantages And Limitations For Lab Experiments
The use of cis-3-Methyl-4-(phenylamino)-1-(phenylmethyl)-4-piperidinecarboxamide in laboratory experiments has several advantages. It is a stable compound that is easy to synthesize and store. Additionally, it is a relatively inexpensive compound, making it an attractive option for researchers on a budget. However, the use of cis-3-Methyl-4-(phenylamino)-1-(phenylmethyl)-4-piperidinecarboxamide in laboratory experiments also has some limitations. For example, it has been shown to cause some degree of toxicity in certain cell types, making it unsuitable for use in certain experiments. Additionally, its effects on certain enzymes and receptors can vary depending on the concentration of the compound, making it difficult to accurately predict its effects in certain experiments.
Future Directions
The use of cis-3-Methyl-4-(phenylamino)-1-(phenylmethyl)-4-piperidinecarboxamide in scientific research is still in its early stages, and there are a number of potential future directions for its use. For example, further research could be conducted to determine its effects on other enzymes and receptors. Additionally, further research could be conducted to determine its potential therapeutic applications, such as in the treatment of neurological disorders. Additionally, further research could be conducted to determine its potential uses in drug delivery systems, such as nanoparticles or liposomes. Finally, further research could be conducted to determine its potential uses in the development of biosensors or diagnostic tools.
Scientific Research Applications
Cis-MPPPC is widely used in scientific research, including biochemical and physiological studies. It is used to study the structure and function of enzymes, hormones, and receptors. It is also used to study the effect of drugs on various biological systems. Additionally, cis-3-Methyl-4-(phenylamino)-1-(phenylmethyl)-4-piperidinecarboxamide is used in the study of membrane proteins, protein-protein interactions, and signal transduction pathways.
properties
IUPAC Name |
(3S,4S)-4-anilino-1-benzyl-3-methylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O/c1-16-14-23(15-17-8-4-2-5-9-17)13-12-20(16,19(21)24)22-18-10-6-3-7-11-18/h2-11,16,22H,12-15H2,1H3,(H2,21,24)/t16-,20-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXNPSRBTJUOSCP-JXFKEZNVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1(C(=O)N)NC2=CC=CC=C2)CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CC[C@]1(C(=O)N)NC2=CC=CC=C2)CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cis-3-Methyl-4-(phenylamino)-1-(phenylmethyl)-4-piperidinecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


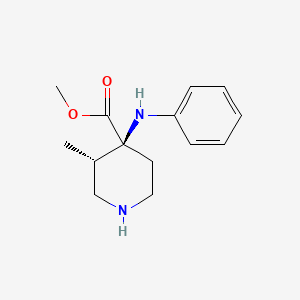
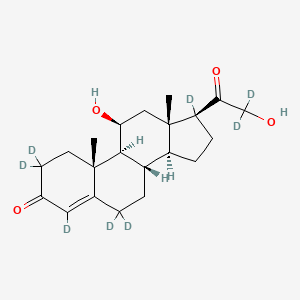
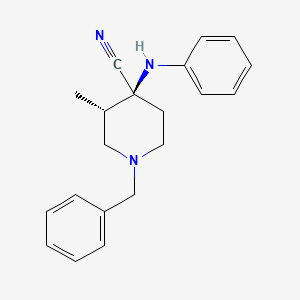
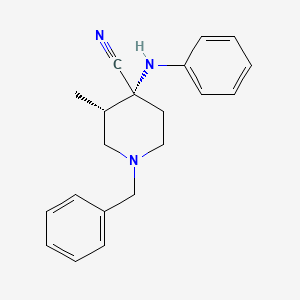
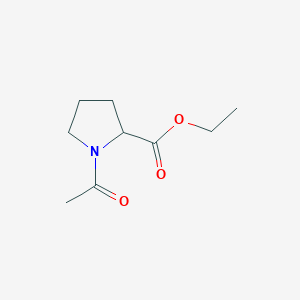
![1-((3aS,6R,7aR)-8,8-dimethyl-2,2-dioxidohexahydro-1H-3a,6-methanobenzo[c]isothiazol-1-yl)ethanone](/img/structure/B1146997.png)
![2-Benzyl-2,3,3A,9B-tetrahydro-1H-5-oxa-2-aza-cyclopenta[A]naphthalen-4-one](/img/structure/B1146998.png)